molecular formula C19H20N2O3 B3000606 N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide CAS No. 921836-98-8

N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide

Cat. No. B3000606
CAS RN: 921836-98-8
M. Wt: 324.38
InChI Key: GZBJWIUNSGFRSK-UHFFFAOYSA-N
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Description

The compound N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide is not directly discussed in the provided papers. However, the papers do discuss related compounds and synthetic routes that could be relevant to the synthesis and analysis of similar acetamide derivatives. The papers focus on the synthesis of N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide, which is a key intermediate for the synthesis of selective EGFR kinase inhibitors, with potential applications in anticancer, antimalarial, antidiabetic, and antiviral therapies .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process starting with 2-aminophenyl-ethanone or 2-amino-5-nitrophenol as starting materials. The synthesis described in the first paper achieves an overall yield of 46% through cyclization using N,N-dimethylformamide dimethylacetal, resulting in a product with a purity of >99% as determined by HPLC . The second paper outlines a different synthetic route that includes acetylation, ethylation, reduction, and thermal cyclization steps, yielding the final product at 35% . These methods could potentially be adapted for the synthesis of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of N-(1-ethyl-2-oxoindolin-5-yl)-2-(4-methoxyphenyl)acetamide is not explicitly analyzed in the papers, the structure of similar compounds such as N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide is likely to be characterized by techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related acetamide compounds include cyclization, acetylation, ethylation, and reduction. The thermal cyclization step is particularly notable, as it requires heating the reaction mixture at high temperatures (260 °C) for extended periods (20 hours) to achieve the transformation into the desired product . These reactions are crucial for constructing the quinolone core, which is a common feature in many biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not detailed in the provided papers. However, such properties are typically characterized by melting point, solubility, stability under various conditions, and reactivity towards different reagents. The high purity of the synthesized compounds as indicated by HPLC analysis suggests that they have well-defined physical and chemical properties suitable for further applications .

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-21-17-9-6-15(11-14(17)12-19(21)23)20-18(22)10-13-4-7-16(24-2)8-5-13/h4-9,11H,3,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBJWIUNSGFRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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